molecular formula C18H19F3N4O2 B2384904 4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 1775526-93-6

4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2384904
CAS No.: 1775526-93-6
M. Wt: 380.371
InChI Key: SBWSQVTUIUFPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethyl pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation or neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain the piperazine ring, are used in pharmaceuticals.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine, which contain the pyrimidine ring, are used in cancer treatment.

Uniqueness

4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to the combination of its piperazine and pyrimidine moieties, along with the trifluoromethyl group, which can enhance its biological activity and stability.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-27-14-4-2-3-13(9-14)10-17(26)25-7-5-24(6-8-25)16-11-15(18(19,20)21)22-12-23-16/h2-4,9,11-12H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWSQVTUIUFPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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